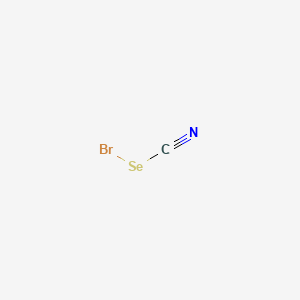
Selenium bromide cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selenium bromide cyanide is a chemical compound with the molecular formula CBrNSe. It is an organoselenium compound, which means it contains a carbon-to-selenium chemical bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Selenium bromide cyanide can be synthesized through the reaction of selenium compounds with bromine and cyanide sources. One common method involves the oxidation of sodium cyanide with bromine, which proceeds in two steps via the intermediate cyanogen . The reaction conditions typically require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but with enhanced safety measures and optimized reaction conditions to maximize yield and purity. The use of closed reactors and substantial safety regulations is essential due to the toxic nature of cyanide compounds .
Analyse Des Réactions Chimiques
Types of Reactions: Selenium bromide cyanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form selenium dioxide and other selenium-containing compounds.
Reduction: It can be reduced to form elemental selenium and other reduced selenium species.
Substitution: It can participate in substitution reactions where the bromine or cyanide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or nitric acid.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or aryl halides in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Selenium dioxide, bromine, and cyanogen.
Reduction Products: Elemental selenium and hydrogen bromide.
Substitution Products: Various organoselenium compounds depending on the substituent introduced.
Applications De Recherche Scientifique
Selenium bromide cyanide has several applications in scientific research:
Mécanisme D'action
The mechanism by which selenium bromide cyanide exerts its effects involves the incorporation of selenium into various biological molecules. Selenium is first metabolized to selenophosphate and selenocysteine, which are then incorporated into selenoproteins. These selenoproteins play crucial roles in antioxidant defense, thyroid hormone metabolism, and other essential biological processes . The molecular targets and pathways involved include the RNA sequence UGA, which is recognized by selenocysteine inserting sequences (SECIS) and SECIS binding proteins (SBP-2) .
Comparaison Avec Des Composés Similaires
Cyanogen Bromide (BrCN): An inorganic compound with similar reactivity but lacks the selenium component.
Selenium Dioxide (SeO2): A common selenium compound used in oxidation reactions.
Selenocyanates (RSeCN): Organic compounds containing selenium and cyanide, similar in structure to selenium bromide cyanide.
Uniqueness: this compound is unique due to its combination of selenium, bromine, and cyanide, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
80039-77-6 |
|---|---|
Formule moléculaire |
CBrNSe |
Poids moléculaire |
184.89 g/mol |
Nom IUPAC |
bromo selenocyanate |
InChI |
InChI=1S/CBrNSe/c2-4-1-3 |
Clé InChI |
ROKKRODUCFTNAP-UHFFFAOYSA-N |
SMILES canonique |
C(#N)[Se]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


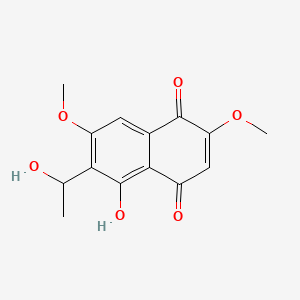

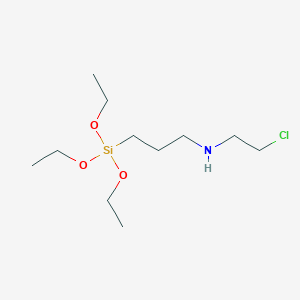
![7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane](/img/structure/B14419666.png)
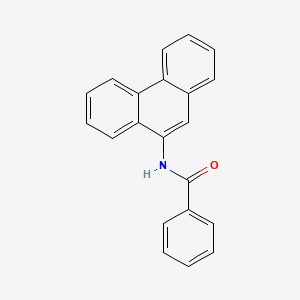
![4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione](/img/structure/B14419673.png)
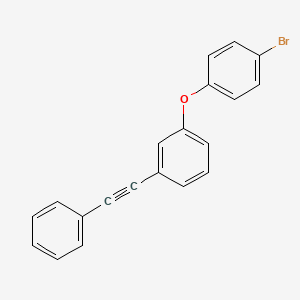
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene]](/img/structure/B14419679.png)
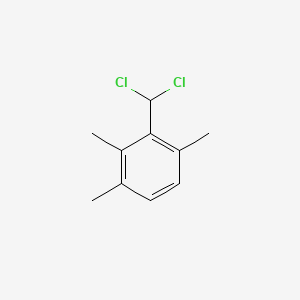
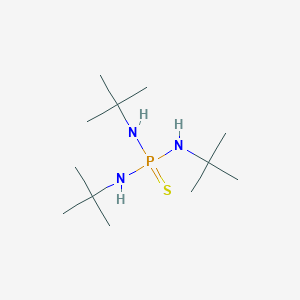
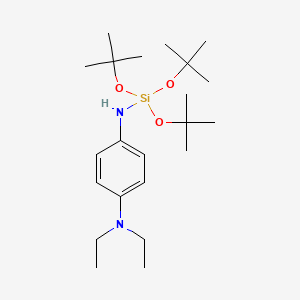

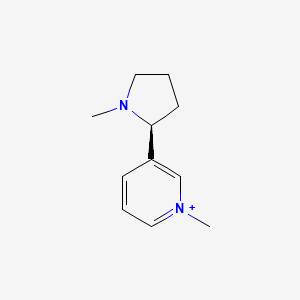
![Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-3-(phenylmethyl)-](/img/structure/B14419730.png)
